3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to a benzothiazole-1,1-dione moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of azetidine derivatives, followed by the introduction of the benzothiazole-1,1-dione moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. For instance, difluoromethylation can be accomplished using difluorocarbene reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and azetidine groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring and benzothiazole-1,1-dione moiety contribute to the overall stability and reactivity of the compound, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Another azetidine derivative with potential biological activities.
Uniqueness
3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[3-(difluoromethyl)azetidin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c12-10(13)7-5-15(6-7)11-8-3-1-2-4-9(8)18(16,17)14-11/h1-4,7,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJTFBKNRIEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NS(=O)(=O)C3=CC=CC=C32)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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